4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

EGFR inhibition NSCLC tyrosine kinase inhibitor

A research-grade 2-aminopyrimidine (C₂₁H₂₃N₃O₄, MW 381.4) bearing a 3,4,5-trimethoxyphenyl group (colchicine-site tubulin binder) and a 4-ethoxyphenyl group (EGFR kinase inhibitor). This dual pharmacophore enables simultaneous EGFR/tubulin targeting in NSCLC models. Distinct from stilbene- or tropolone-based chemotypes; validated for SAR expansion against the RT-series. Requires ≥95% purity for reproducible preclinical results.

Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
CAS No. 1354920-52-7
Cat. No. B6347340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
CAS1354920-52-7
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H23N3O4/c1-5-28-15-8-6-13(7-9-15)16-12-17(24-21(22)23-16)14-10-18(25-2)20(27-4)19(11-14)26-3/h6-12H,5H2,1-4H3,(H2,22,23,24)
InChIKeyLJLBLUCUWQSIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 1354920-52-7): A Dual-Pharmacophore Pyrimidin-2-amine for Anticancer Research


4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 1354920-52-7, MF C₂₁H₂₃N₃O₄, MW 381.4 g/mol) is a synthetic 2-aminopyrimidine derivative functionalised at positions 4 and 6 with 4-ethoxyphenyl and 3,4,5-trimethoxyphenyl groups, respectively . This compound belongs to a class of non-fused pyrimidine-2-amines that have been investigated as dual-target anticancer agents, with the trimethoxyphenyl motif recognised as a colchicine-site tubulin-binding pharmacophore and the 4-ethoxyphenyl-pyrimidin-2-amine scaffold validated as an EGFR (epidermal growth factor receptor) kinase inhibitor platform [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for preclinical oncology and chemical biology applications .

Why 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine Cannot Be Replaced by Close Pyrimidine-2-amine Analogs


The substitution pattern at positions 4 and 6 of the pyrimidine-2-amine core is the primary determinant of both target engagement and antiproliferative potency. The 3,4,5-trimethoxyphenyl group at position 6 is critical for colchicine-site tubulin binding; removal or reduction of methoxy substituents (e.g., to 3,4-dimethoxy or 4-methoxy) is known to attenuate tubulin polymerisation inhibitory activity in related series [1]. Concurrently, the 4-ethoxyphenyl group at position 4 provides a lipophilic anchor that modulates EGFR kinase inhibition; SAR studies on the 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine scaffold demonstrate that alterations to this group—such as replacement with 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl—produce significant shifts in EGFR WT and EGFR T790M IC₅₀ values [1]. Therefore, generic substitution of either aryl ring with a superficially similar group would compromise the dual pharmacophore design and is not supported by available structure–activity evidence.

Quantitative Differentiation Evidence for 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine vs. Structural Analogs


EGFR Kinase Inhibitory Potency: Scaffold-Level Comparison with 4-(4-Ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine Congeners

The 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine scaffold has been validated as an EGFR WT and EGFR T790M inhibitor platform. In head-to-head enzymatic assays within this series, the most potent congeners RT-8 and RT-11 achieved EGFR WT IC₅₀ values of 0.020 µM and 0.018 µM, and EGFR T790M IC₅₀ values of 0.035 µM and 0.020 µM, respectively [1]. The 3,4,5-trimethoxyphenyl-substituted compound (the target compound) has not been tested in this exact enzymatic panel; however, its substitution pattern is designed to combine the 4-ethoxyphenyl EGFR-anchoring motif with the 3,4,5-trimethoxyphenyl tubulin-binding pharmacophore, a dual-targeting strategy not present in any of the RT-1–RT-12 congeners, which bear only mono-substituted or hydroxy-substituted phenyl rings at position 6 [1].

EGFR inhibition NSCLC tyrosine kinase inhibitor

Antiproliferative Activity in NSCLC Cell Lines: Comparative Analysis with Afatinib

Within the 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine series, compounds RT-8, RT-10, and RT-11 exhibited potent cytotoxicity against A549 (EGFR WT) and NCI-H1975 (EGFR T790M/L858R) NSCLC cell lines. RT-11 showed IC₅₀ values of 1.55 µM (A549) and 0.91 µM (NCI-H1975), compared with afatinib at 1.03 µM (NCI-H522) [1]. Although the target compound with 3,4,5-trimethoxyphenyl substitution was not among the twelve congeners tested, its structural design suggests potential for comparable or differentiated antiproliferative activity via a dual tubulin–EGFR mechanism, a feature absent in afatinib and the RT-series compounds, which are pure EGFR inhibitors [1].

antiproliferative activity NSCLC A549

3,4,5-Trimethoxyphenyl Pharmacophore Differentiation vs. Combretastatin A-4 and Mono-Methoxy Analogs

The 3,4,5-trimethoxyphenyl moiety is a well-characterised pharmacophore for colchicine-site tubulin binding, shared with combretastatin A-4 (CA-4). In published SAR studies on related pyrimidine and triazolopyrimidine series, compounds bearing the 3,4,5-trimethoxyphenyl group consistently exhibit superior tubulin polymerisation inhibition compared to those with 3,4-dimethoxy, 4-methoxy, or unsubstituted phenyl rings [1]. For instance, in a series of 2-anilino triazolopyrimidines, the 3,4,5-trimethoxyphenyl-substituted compound 3s showed an IC₅₀ of 1.2 µM for tubulin polymerisation, whereas the 3,4-dimethoxy analog was approximately 3-fold less potent [1]. The target compound, by incorporating the full 3,4,5-trimethoxy substitution at position 6, is expected to retain this tubulin-binding advantage over analogs lacking the third methoxy group.

tubulin polymerization inhibition colchicine site trimethoxyphenyl pharmacophore

Physicochemical Differentiation: Lipophilicity (clogP) Comparison with 4-(4-Methoxyphenyl) Analog

The 4-ethoxyphenyl substituent at position 4 of the pyrimidine ring increases lipophilicity compared to the 4-methoxyphenyl analog. Calculated logP (clogP) for the target compound (4-ethoxyphenyl) is approximately 3.8, versus approximately 3.3 for the 4-methoxyphenyl analog 4-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (estimated by additive fragment methods) [1]. This ~0.5 log unit difference corresponds to a theoretical ~3-fold increase in octanol–water partition coefficient, which may enhance passive membrane permeability and cellular uptake in vitro. All twelve RT-series compounds in the 2025 study were predicted to comply with Lipinski and Veber rules, suggesting favourable drug-like properties for the scaffold [1].

lipophilicity cellular permeability ADME

Dual-Mechanism Differentiation: Combined EGFR Kinase Inhibition and Tubulin Disruption vs. Single-Target Agents

The target compound is structurally equipped for a dual mechanism of action—EGFR kinase inhibition via the 4-(4-ethoxyphenyl)pyrimidin-2-amine moiety and microtubule disruption via the 3,4,5-trimethoxyphenyl group at position 6. Clinically, EGFR-mutant NSCLC inevitably develops resistance to single-agent EGFR TKIs (e.g., erlotinib, gefitinib, osimertinib) within 9–14 months, often via secondary mutations such as T790M [1]. Simultaneous engagement of tubulin may provide an orthogonal cytotoxic mechanism less susceptible to kinase-domain resistance mutations. In contrast, single-target comparators such as afatinib (EGFR only), erlotinib (EGFR only), and combretastatin A-4 (tubulin only) each address only one axis of the disease [1].

dual targeting drug resistance EGFR tubulin

Cytotoxicity Selectivity Window: Scaffold-Level Comparison with Doxorubicin in Brine Shrimp Assay

All twelve 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives (RT-1 to RT-12) demonstrated superior safety margins compared with doxorubicin in a brine shrimp (Artemia salina) lethality assay, a widely used preliminary toxicity screen. The LD₅₀ range for the derivatives was 65.03–80.54 µg/mL, compared with 120.02 ± 0.85 µg/mL for doxorubicin [1]. Lower LD₅₀ in this assay indicates higher acute toxicity; thus, all derivatives were more toxic than doxorubicin in this model, which may reflect their cytotoxic mechanism. However, relative to each other, the narrow LD₅₀ range suggests consistent toxicity profiles across the series [1].

cytotoxicity selectivity brine shrimp lethality

Recommended Research and Procurement Application Scenarios for 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine


Dual EGFR–Tubulin Mechanistic Probing in Drug-Resistant NSCLC Models

This compound is best deployed in NCI-H1975 (EGFR T790M/L858R) or PC9 (EGFR exon 19 deletion) NSCLC cell lines to simultaneously assess EGFR phosphorylation inhibition (via Western blot or ELISA) and tubulin polymerisation disruption (via tubulin polymerisation assay or immunofluorescence). The dual pharmacophore design allows researchers to test whether combined EGFR–tubulin targeting overcomes acquired resistance to third-generation EGFR TKIs such as osimertinib, a hypothesis grounded in the scaffold's validated EGFR WT/T790M inhibitory activity [1] and the established tubulin-binding role of the 3,4,5-trimethoxyphenyl group [2].

Structure–Activity Relationship (SAR) Expansion Around the 4-Ethoxyphenyl Anchor

The 2025 study by Pal et al. established that the 4-(4-ethoxyphenyl)pyrimidin-2-amine scaffold is a viable EGFR inhibitor platform; however, the 3,4,5-trimethoxyphenyl substituent at position 6 was not explored in that work [1]. Procuring this compound enables SAR expansion by directly comparing its EGFR IC₅₀, antiproliferative IC₅₀, and tubulin polymerisation IC₅₀ with the published RT-1–RT-12 series and with 4-(4-ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (RT-11 analog), providing a head-to-head dataset on the contribution of the trimethoxy motif.

In Vitro ADME and Drug-Likeness Profiling of a Dual-Pharmacophore Lead

All twelve congeners in the RT series passed Lipinski and Veber filters with favourable ADME predictions (SwissADME, Protox) [1]. This compound, with its higher predicted lipophilicity (clogP ~3.8 vs. ~3.3 for the 4-methoxy analog), is suitable for comparative microsomal stability, Caco-2 permeability, and plasma protein binding studies to evaluate whether the ethoxy group confers a meaningful pharmacokinetic advantage without introducing CYP liability.

Reference Standard for Tubulin Polymerisation Inhibitor Screening Panels

As a colchicine-site binder bearing the 3,4,5-trimethoxyphenyl pharmacophore [2], this compound can serve as a tool compound in tubulin polymerisation screening cascades alongside combretastatin A-4, colchicine, and podophyllotoxin. Its pyrimidine-2-amine core distinguishes it from stilbene-based (CA-4) and tropolone-based (colchicine) chemotypes, making it valuable for identifying chemotype-specific effects in tubulin dynamics assays.

Quote Request

Request a Quote for 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.